Daptomycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

daptomycin mechanism of action calcium-dependent depolarization

Mechanism of Action: A Step-by-Step Guide

Daptomycin's mechanism can be visualized as a sequential process culminating in bacterial cell death. The following diagram outlines the key stages from initial calcium binding to the final lethal effects.

Step 1: Calcium-Dependent Activation and Membrane Binding

This compound is inactive in the absence of calcium [1]. Binding of the first calcium ion induces a conformational change, neutralizing this compound's negative charge and enabling it to form small micelles that approach the bacterial membrane [1] [2] [3]. This activated complex has a high affinity for the phosphatidylglycerol (PG) headgroup found in Gram-positive bacterial membranes [4] [5].

Step 2: Oligomerization and Deep Membrane Insertion

After initial membrane binding, a second calcium-binding step occurs [2] [3]. This drives the oligomerization of this compound into a functional complex of approximately 6 to 8 subunits and causes a deeper insertion into the lipid bilayer [2] [5].

Step 3: Target Recognition and Complex Formation

The oligomer does not form a nonspecific pore. Recent research shows that calcium-bound this compound specifically targets undecaprenyl-coupled cell envelope precursors (such as lipid II) in the presence of PG, forming a lethal tripartite complex [6]. This binding occurs primarily at the division septum, a key site of cell wall biosynthesis [6].

Step 4: Pleiotropic Effects Leading to Cell Death

The formation of the tripartite complex has two major consequences:

- Inhibition of Cell Wall Biosynthesis: By sequestering essential cell wall precursors, this compound effectively halts peptidoglycan synthesis. This also triggers delocalization of cell wall biosynthesis machinery (e.g., MurG, FtsW) from the septum [6].

- Membrane Depolarization: The deep insertion of the this compound oligomer and massive membrane rearrangements lead to the formation of ion channels, resulting in potassium efflux and dissipation of the membrane potential [1] [6] [5].

These events disrupt critical cellular functions and rapidly kill the bacterial cell [6].

Key Structural Features and Their Roles

The structure of this compound is critical to its function. The table below summarizes the roles of key residues based on structure-activity relationship (SAR) studies [7].

| Structural Element | Role in Mechanism of Action |

|---|---|

| Fatty Acid Tail | Anchors the molecule into the bacterial lipid bilayer [1]. |

| Kynurenine (Kyn13) | Critical for activity; substitution causes ≥64-fold increase in MIC [7]. Site of lactone bond formation for the cyclic structure [1]. |

| 3-Methylglutamic Acid (3-mGlu12) | Essential for activity; substitution causes ≥64-fold increase in MIC [7]. The methyl group and carboxylate are crucial [7]. |

| Aspartic Acid Residues (Asp3,7,9) | Key for calcium ion coordination; substitution at any site drastically reduces activity [7]. |

| Ornithine (Orn6) | Tolerates modification; the positive charge is not essential for activity, making it a potential site for future derivative development [7]. |

| d-Alanine (d-Ala8) | Critical for activity; substitution with l-alanine causes ≥64-fold increase in MIC [7]. |

Essential Experimental Protocols

To investigate this compound's mechanism, several key experimental approaches are used. The table below outlines representative methodologies.

| Experimental Goal | Key Methodologies | Critical Experimental Parameters |

|---|---|---|

| Study Membrane Interaction & Oligomerization | Fluorescence spectroscopy (e.g., FRET, pyrene excimer) [2] [3] [5], Isothermal Titration Calorimetry (ITC) [4] [2]. | Use of model membranes (liposomes) with controlled PG content (e.g., DMPC/DMPG). Precise, physiologically relevant Ca²⁺ concentrations (e.g., 1.25-2 mM) [2] [5]. |

| Visualize Cellular Localization & Effects | Fluorescence microscopy (e.g., HILO) with labeled this compound (Bodipy-FL, TMR) or via intrinsic kynurenine fluorescence [6]. | Use of intact bacterial cells (e.g., S. aureus). Short incubation times (minutes) to observe initial septal binding. Co-localization with proteins like FtsW-GFP [6]. |

| Assess Bacterial Killing & Resistance | Minimum Inhibitory Concentration (MIC) assays [7], Time-kill kinetics studies [6]. | Standardized broth microdilution methods with fixed, physiologically relevant Ca²⁺ concentrations (50 µg/mL Ca²⁺ in Mueller-Hinton broth) [7]. |

| Identify Molecular Targets | In vitro binding assays with supported lipid bilayers doped with purified cell wall intermediates (e.g., lipid II) [6]. | Preparation of purified lipid II or other undecaprenyl-coupled precursors. Control of membrane lipid composition to include PG [6]. |

Research Implications and Future Directions

Understanding this mechanism provides a framework for combating resistance and developing new antibiotics. Resistance often arises from mutations that reduce the negative charge of the bacterial membrane surface or alter membrane phospholipid composition, making it harder for this compound to bind [1] [6]. The identification of the tripartite complex offers a new target for antibiotic design, and the tolerance of Orn6 to modification presents an opportunity to create this compound-based derivatives with improved properties [7].

References

- 1. Mechanism of Action and Resistance to this compound in ... [pmc.ncbi.nlm.nih.gov]

- 2. The Lipopeptide Antibiotic this compound : Its Interaction With Calcium ... [uwspace.uwaterloo.ca]

- 3. (PDF) Two successive calcium - dependent transitions mediate... [academia.edu]

- 4. Binding Studies Reveal Phospholipid Specificity and Its Role in the... [pure.qub.ac.uk]

- 5. More Than a Pore: A Current Perspective on the In Vivo ... [mdpi.com]

- 6. Ca2+-Daptomycin targets cell wall biosynthesis by forming ... [nature.com]

- 7. Establishing the Structure–Activity Relationship of ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Analysis of Daptomycin Structure-Activity Relationships

Introduction and Significance

Daptomycin represents a structurally distinct class of cyclic lipopeptide antibiotics and was one of only two new structural classes of antibiotics approved for clinical use over the four decades preceding its introduction [1]. This calcium-dependent antibiotic exhibits potent bactericidal activity against various Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and vancomycin-resistant S. aureus (VRSA) [2]. Its unique mechanism of action, which differs fundamentally from other available antibiotics, makes this compound an important therapeutic option for managing infections caused by multidrug-resistant bacteria [3]. However, since its initial approval, there have been increasing reports of This compound-resistant clinical isolates, threatening its clinical utility [2] [1]. This has stimulated extensive research to establish comprehensive structure-activity relationships, with the goal of developing next-generation this compound-based antibiotics that can overcome emerging resistance mechanisms [2].

Structural Features and Biosynthesis

Chemical Architecture

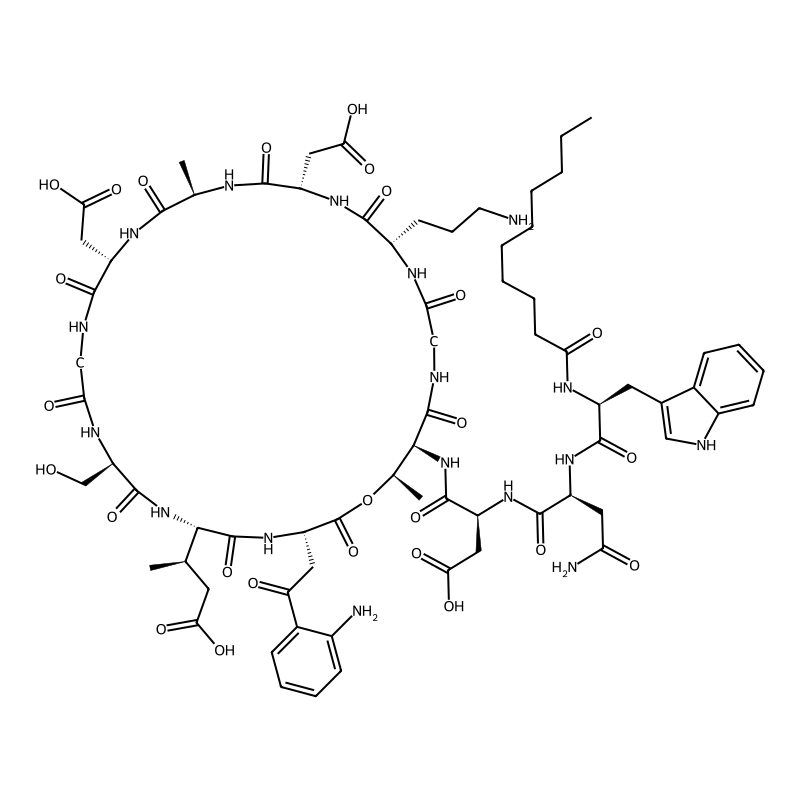

This compound consists of a 13-amino acid cyclic lipodepsipeptide with a decanoic acid side chain attached to the N-terminal tryptophan residue [4] [5]. The structure incorporates several notable features:

- Cyclic depsipeptide core: Ten amino acids form a macrolactone ring via an ester bond between the threonine residue at position 4 (Thr4) and the C-terminal kynurenine (Kyn13) [2] [5].

- Non-proteinogenic amino acids: The structure contains several unusual amino acids, including kynurenine (Kyn), ornithine (Orn), 3-methylglutamic acid (3-mGlu), and D-configured amino acids (D-Asn2, D-Ala8, D-Ser11) [2] [3].

- Lipid tail: An N-terminal decanoyl fatty acid chain is essential for antimicrobial activity and membrane interaction [5].

Biosynthetic Pathway

This compound is synthesized by Streptomyces roseosporus through a nonribosomal peptide synthetase (NRPS) mechanism [3] [5]. The biosynthetic machinery consists of three large multimodular NRPS subunits (DptA, DptBC, and DptD) that assemble the peptide backbone in an assembly-line fashion [5]. Two additional proteins, DptE and DptF, are responsible for incorporating the decanoic acid side chain [5]. The cluster also includes accessory genes such as dptI, which encodes a methyltransferase responsible for the formation of 3-methylglutamic acid [5].

Table: this compound Biosynthetic Gene Functions

| Gene | Protein Function | Role in this compound Biosynthesis |

|---|---|---|

| dptE | Acyl-CoA ligase | Activates fatty acid moiety |

| dptF | Acyl carrier protein | Carries activated fatty acid |

| dptA, dptBC, dptD | NRPS subunits | Peptide chain assembly |

| dptI | Glutamate methyltransferase | Synthesis of 3-methylglutamic acid |

| dptJ | Putative tryptophan metabolizing enzyme | Synthesis of kynurenine |

Established Structure-Activity Relationships

Alanine Scanning Mutagenesis

Systematic alanine scanning studies, where each amino acid residue in this compound was individually replaced with alanine, have revealed critical positions essential for antimicrobial activity [2]. The results demonstrate that most positions in the this compound structure are sensitive to modification, with only a few tolerating changes without significant loss of activity.

Table: Antimicrobial Activity of this compound Alanine-Scanning Analogs (MIC, μg/mL)

| Analog | Amino Acid Replaced | MRSA SA11 | S. aureus ATCC29213 | Enterococcus ATCC29212 |

|---|---|---|---|---|

| This compound | None | 0.5 | 0.25 | 4 |

| 1 | Trp1 | ≥32 | ≥32 | ≥64 |

| 2 | D-Asn2 | ≥32 | ≥32 | 64 |

| 3 | Asp3 | ≥32 | 16 | ≥32 |

| 4 | Orn6 | 0.5 | 0.5 | 4 |

| 5 | Asp7 | ≥64 | ≥64 | ≥64 |

| 6 | D-Ala8 | ≥64 | ≥64 | ≥64 |

| 7 | Asp9 | ≥64 | ≥64 | ≥64 |

| 8 | 3-mGlu12 | ≥64 | ≥64 | ≥64 |

| 9 | Kyn13 | ≥32 | ≥32 | ≥32 |

Key findings from alanine scanning studies include:

- Orn6 is uniquely tolerant: Substitution of ornithine at position 6 with alanine resulted in minimal change in antimicrobial activity, indicating this position may be amenable to modification [2].

- Critical residues: Tryptophan (Trp1), aspartic acid residues (Asp3, Asp7, Asp9), 3-methylglutamic acid (3-mGlu12), and kynurenine (Kyn13) are essential for activity, with alanine substitution causing dramatic increases in MIC values [2].

- D-amino acids: Replacement of D-Ala8 with L-Ala completely abrogated activity, highlighting the importance of stereochemistry at this position [2].

Key Structural Determinants of Activity

3.2.1 3-Methylglutamic Acid (3-mGlu12)

The 3-methylglutamic acid residue at position 12 is particularly critical for this compound's antibacterial activity [2]. Replacement of 3-mGlu with glutamic acid results in an 8-fold increase in MIC [2]. Further investigations have demonstrated that both the carboxylate group and the methyl moiety are essential for optimal activity, as analogues containing 3-ethyl-Glu, 3-methyl-Gln, or 3,3-dimethyl-Glu showed significantly reduced potency [2].

3.2.2 Kynurenine (Kyn13)

Kynurenine at position 13 serves as the cyclization point for the macrolactone ring and is essential for maintaining the structural integrity required for activity [2]. Alanine substitution at this position results in complete loss of activity, with MIC values increasing to ≥32 μg/mL across tested bacterial strains [2].

3.2.3 Fatty Acid Tail

The decanoyl lipid chain is optimal for balancing antimicrobial activity and toxicity [3]. Early studies of the native A21978C complex revealed that longer chain lengths correlated with increased toxicity [3]. The semisynthetic derivative with an n-decanoyl tail (this compound) was found to provide the best balance between efficacy and safety [3].

Mechanism of Action and Correlation with Structure

This compound's mechanism of action involves a calcium-dependent interaction with bacterial cell membranes [3] [6]. Current evidence suggests a multi-stage process:

- Calcium-dependent oligomerization: this compound complexes with calcium ions to form small micellar structures [3].

- Membrane binding: The antibiotic binds to the bacterial membrane in a phosphatidylglycerol (PG)-dependent manner [6].

- Membrane insertion: this compound slowly and irreversibly inserts into the membrane when PG is present [6].

- Oligomerization and pore formation: Membrane-bound this compound forms oligomers that disrupt membrane function [7].

Recent studies have revealed that this compound forms a stable complex with phosphatidylglycerol in a 1:2 ratio (this compound:PG) with nanomolar binding affinity in the presence of calcium ions [6]. This complex is responsible for the selective uptake of this compound into bacterial membranes [6].

The following diagram illustrates the current understanding of this compound's mechanism of action:

This compound's mechanism involves calcium-dependent membrane binding and oligomerization, leading to membrane dysfunction.

Structural studies have identified key features that correlate with this mechanism:

- The EF-hand motif (DXDG) in this compound is responsible for calcium binding [5].

- Acidic residues (aspartic and glutamic acids) facilitate calcium coordination and membrane interaction [2].

- The lipid tail promotes membrane insertion and oligomerization [5].

- Specific residues, particularly 3-mGlu12, are essential for proper conformational changes upon calcium binding [2].

Experimental Approaches for SAR Studies

Total Chemical Synthesis

Total synthesis provides the most flexible approach for generating this compound analogues with diverse modifications [2]. The general workflow involves:

- Solid-phase peptide synthesis (SPPS): Stepwise assembly of the linear peptide chain using Fmoc-protected amino acids, including non-proteinogenic residues [2].

- Global deprotection: Cleavage from resin and removal of protecting groups.

- Macrolactonization: Cyclization via formation of the ester bond between Thr4 and Kyn13 [2].

- Purification and characterization: HPLC purification followed by structural validation using mass spectrometry and NMR.

This approach allows for precise control over stereochemistry and enables incorporation of non-native amino acids at specific positions throughout the peptide structure [2].

Combinatorial Biosynthesis

Genetic engineering of the this compound biosynthetic gene cluster enables generation of analogues through combinatorial biosynthesis [3] [5]. Key strategies include:

- Module swapping: Replacing specific adenylation domains in the NRPS machinery with domains from related lipopeptide systems to alter amino acid incorporation [3].

- Precursor-directed biosynthesis: Supplementing fermentation media with analog precursors [5].

- Gene inactivation: Targeted disruption of tailoring enzymes (e.g., dptI methyltransferase) to produce analogues lacking specific modifications [5].

Semisynthetic Modification

Semisynthetic approaches focus on modifying naturally produced this compound, primarily through:

- N-acylation or N-alkylation of the ornithine side chain at position 6 [2].

- Modification of the exocyclic tail [2].

- Fatty acid side chain modification using enzymatic deacylation followed by chemical reacylation [3].

Resistance Mechanisms and Implications for SAR

Resistance to this compound in clinical isolates typically involves modifications to the bacterial cell envelope that reduce this compound binding [8] [9]. Key resistance mechanisms include:

- MprF mutations: Gain-of-function mutations in the multiple peptide resistance factor (MprF) enzyme, which catalyzes the addition of lysine to phosphatidylglycerol, reducing the net negative charge of the membrane and repelling this compound [9].

- LiaFSR system alterations: Mutations in this three-component regulatory system, which coordinates the cell envelope stress response, often lead to reduced this compound susceptibility [8].

- Phospholipid metabolism changes: Alterations in membrane phospholipid composition, particularly reduced phosphatidylglycerol content [6].

- YxdJK pathway: Activation of alternative stress response systems in Enterococci, particularly in strains lacking functional LiaFSR [8].

The following diagram illustrates the major bacterial resistance pathways against this compound:

Bacterial resistance to this compound primarily involves membrane modifications that reduce drug binding.

These resistance mechanisms have important implications for analogue design:

- Analogues with increased binding affinity for phosphatidylglycerol may overcome charge-repulsion mechanisms.

- Compounds that bypass the need for specific lipid interactions could remain active against resistant strains.

- Combination therapies with β-lactams may reverse resistance through synergistic effects [9].

Future Directions and Design Strategies

Based on current SAR understanding, several promising strategies emerge for developing improved this compound analogues:

Orn6 modifications: Since this position tolerates substitution, it provides a promising site for introducing novel functional groups that could enhance activity or overcome resistance [2].

Fatty acid tail optimization: Systematic exploration of alternative lipid chains may improve membrane interaction and reduce susceptibility to resistance mechanisms [5].

3-mGlu12 analogs: Development of bioisosteres that maintain the critical function of 3-mGlu while potentially overcoming resistance [2].

Siderophore conjugates: Attachment of siderophore moieties to Orn6 has shown promise for expanding activity to Gram-negative species [9].

Combination analog development: Designing analogues that work synergistically with other antibiotic classes to prevent resistance emergence [9].

References

- 1. Synthesis, mechanism of action, and SAR studies on the ... [sciencedirect.com]

- 2. Establishing the Structure–Activity Relationship of ... [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Action and Resistance to this compound in ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound [en.wikipedia.org]

- 5. This compound, a Bacterial Lipopeptide Synthesized by a ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound forms a stable complex with ... [elifesciences.org]

- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. LiaR-Independent Pathways to this compound Resistance in ... [pmc.ncbi.nlm.nih.gov]

- 9. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

daptomycin biosynthesis gene cluster NRPS

Gene Cluster Composition and Key Genes

The core daptomycin biosynthetic gene cluster (dpt) contains three large genes (dptA, dptBC, dptD) that encode the major NRPS subunits [1] [2]. These are supported by additional genes crucial for lipidation and the biosynthesis of non-proteinogenic amino acids.

The table below summarizes the key genes and their functions based on information from the MIBiG repository [2].

| Gene Identifier | Gene Product | Function in this compound Biosynthesis |

|---|---|---|

dptA |

Peptide synthetase 1 | NRPS subunit; incorporates the first 5 amino acids [1] |

dptBC |

Peptide synthetase 2 | NRPS subunit; incorporates the next 6 amino acids [1] |

dptD |

Peptide synthetase 3 | NRPS subunit; incorporates the final 2 amino acids [1] |

dptE |

Acyl-CoA ligase | Works with DptF to activate and transfer the lipid side chain [2] |

dptF |

Acyl carrier protein | Works with DptE in the lipidation reaction [2] |

dptI |

Hypothetical protein | Putatively involved in the supply of non-proteinogenic amino acids [1] |

dptJ |

Oxidoreductase | Putatively involved in the supply of L-kynurenine [1] |

Core Experimental Workflows

Researchers use specific genetic and biochemical methodologies to study and engineer the this compound gene cluster. The following diagram illustrates two core experimental strategies: Heterologous Expression and Combinatorial Biosynthesis.

Experimental strategies for this compound NRPS engineering, based on [3] and [4].

Detailed Experimental Protocols

Heterologous Expression using pSBAC System: This method allows for the stable and high-yield production of this compound in a model host. The 65-kb this compound BGC is first cloned precisely into a Streptomyces artificial chromosome vector (pSBAC) [3]. This construct is then transferred via conjugation into a heterologous host such as Streptomyces coelicolor M511, a strain that does not naturally produce this compound. Following fermentation, the production of this compound and its derivatives is confirmed and quantified using analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) [3]. This system yielded reported production of 28.9 mg/L.

Combinatorial Biosynthesis for Novel Antibiotics: This approach generates new lipopeptide antibiotics. It begins with the creation of a mutant S. roseosporus strain by deleting one or more native NRPS genes (e.g.,

dptD) [4]. The deleted function is then replaced via trans-complementation with heterologous NRPS genes from related lipopeptide clusters (e.g.,lptDfrom the A54145 cluster orcdaPS3from the calcium-dependent antibiotic cluster), which are integrated into the chromosome under a strong promoter likeermEp*[4]. The resulting recombinant strains are fermented, and the produced hybrid lipopeptides are isolated and analyzed for their antibacterial activity [4].

Key Technical Insights for Researchers

- Stereochemistry Revision: The initial analysis of the

dptcluster revealed an unexpected epimerase domain in the second module, which led to the correction of this compound's stereochemistry: the asparagine at position 2 is in the D-form, not the L-form as originally assigned [1]. - Ancient Evolutionary Origins: Phylogenetic analysis suggests that the this compound-like biosynthetic pathway is ancient, with estimates that it diverged from a last common ancestor over a billion years ago [5].

- Platform for Engineering: The trans-complementation system in S. roseosporus is highly flexible. It enables not only subunit swaps but also individual module exchanges and specific amino acid modifications, providing a powerful platform for generating diverse combinatorial libraries [4].

References

- 1. This compound biosynthesis in Streptomyces roseosporus [pubmed.ncbi.nlm.nih.gov]

- 2. BGC0000336 - MIBiG [mibig.secondarymetabolites.org]

- 3. Heterologous Expression of this compound Biosynthetic Gene ... [pubmed.ncbi.nlm.nih.gov]

- 4. Combinatorial Biosynthesis of Lipopeptide Antibiotics in ... [pubmed.ncbi.nlm.nih.gov]

- 5. Genomics and the ancient origins of the this compound ... [nature.com]

Comprehensive Technical Guide to Daptomycin: A Cyclic Lipopeptide Antibiotic for Drug Development Professionals

Introduction and Executive Summary

Daptomycin represents a strategically important cyclic lipopeptide antibiotic in the contemporary antimicrobial arsenal, serving as a last-resort treatment for infections caused by multidrug-resistant Gram-positive pathogens. Since its FDA approval in 2003, this compound has maintained clinical significance due to its unique mechanism of action and potency against challenging organisms including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The antibiotic is a natural product derived from the soil bacterium Streptomyces roseosporus, comprising a complex structure of 13 amino acids with a decanoic fatty acid side chain that facilitates its antibacterial activity [1] [2].

This technical guide provides drug development professionals with a comprehensive scientific overview of this compound, covering its fundamental characteristics, biosynthetic pathways, mechanisms of action, and emerging resistance patterns. Recent concerning developments include the identification of transferable resistance determinants (drc gene cluster) in Mammaliicoccus sciuri isolates, representing a potential paradigm shift in resistance epidemiology that was previously thought to occur only through chromosomal mutations [3]. Additionally, advances in heterologous production using engineered Escherichia coli systems offer promising avenues for optimizing production yields and generating novel derivatives through synthetic biology approaches [4].

Fundamental Characteristics and Structural Properties

This compound belongs to the acidic lipopeptide family of antibiotics, characterized by their anionic nature and lipid moiety attachment. The molecular structure consists of a 13-amino acid polypeptide core forming a 10-member macrolactone ring with three exocyclic residues, creating a complex architecture that defines its biological activity [2]. This structure incorporates several non-proteinogenic amino acids that contribute to its stability and mechanism, including ornithine (Orn6), 3-methyl-glutamic acid (3mGlu12), and kynurenine (Kyn13), along with three D-amino acids (D-Asn2, D-Ala8, and D-Ser11) that enhance resistance to proteolytic degradation [2].

- Structural moieties: The this compound structure features an N-terminal tryptophan covalently linked to a decanoic fatty acid chain (C10), which plays a critical role in membrane insertion and antibacterial activity. The molecule contains a conserved EF-hand motif (DXDG) similar to those found in calcium-binding proteins, which facilitates coordination with calcium ions essential for its activity [2].

- Structure-activity relationships: Variations in the fatty acyl chain length significantly impact antibacterial potency, with the decanoic acid moiety providing optimal activity. The cyclic ring structure is essential for maintaining the conformational stability required for target recognition, while the anionic residues are crucial for calcium-dependent membrane interaction [2].

Table 1: Fundamental Structural Characteristics of this compound

| Characteristic | Description | Functional Significance |

|---|---|---|

| Molecular Formula | C~72~H~101~N~17~O~26~ [1] | Determines physicochemical properties |

| Molecular Weight | 1620.693 g/mol [1] | Impacts pharmacokinetic distribution |

| Primary Structure | 13-amino acid cyclic lipopeptide [2] | Forms scaffold for biological activity |

| Fatty Acid Side Chain | Decanoic acid (n-decanoyl) [2] | Mediates membrane insertion and interaction |

| Non-Proteinogenic Amino Acids | Orn6, 3mGlu12, Kyn13 [2] | Enhance stability and target specificity |

| Stereochemical Features | Three D-amino acids [2] | Confer resistance to proteolytic degradation |

| Calcium-Binding Motif | DXDG sequence [2] | Facilitates Ca²⁺ coordination essential for activity |

Biosynthesis and Production Engineering

Native Biosynthetic Pathway

This compound biosynthesis in Streptomyces roseosporus occurs through a nonribosomal peptide synthetase (NRPS) mechanism, representing a classic example of assembly-line enzymology [2]. The biosynthetic gene cluster (dpt cluster) spans approximately 73.8 kilobases and encodes three giant multimodular NRPS enzymes (DptA, DptBC, and DptD) along with several accessory proteins that collaboratively assemble the lipopeptide structure [2].

The biosynthesis initiates with the action of two dedicated enzymes, DptE and DptF, which form a discrete initiation module. DptE functions as an acyl-CoA ligase that activates the fatty acid component in an ATP-dependent manner, while DptF serves as an acyl carrier protein that shuttles the activated fatty acid to the NRPS assembly line [2]. The NRPS machinery then incorporates the specific amino acids in an ordered sequence through coordinated activity of adenylation (A), thiolation (T), and condensation (C) domains, with specialized epimerization domains introducing D-configured amino acids at positions 2, 8, and 11 [2].

- Tailoring reactions: The biosynthesis involves several post-assembly modifications, including the introduction of the 3-methyl-glutamate residue at position 12 through the action of DptI, a dedicated methyltransferase that catalyzes the methylation of α-ketoglutarate followed by transamination to generate (2S,3R)-3-methyl-glutamate [2]. Final macrolactonization between the Thr4 side chain hydroxyl and the Kyn13 carboxyl group is catalyzed by the thioesterase domain of DptD, releasing the mature cyclic lipopeptide [2].

Figure 1: this compound Biosynthetic Pathway in Streptomyces roseosporus

Heterologous Production Systems

Recent advances in metabolic engineering have enabled the heterologous production of this compound in alternative host systems, primarily focusing on Escherichia coli as a production chassis. These approaches address limitations of native production systems, including the extended fermentation cycles of Streptomyces species and interference from endogenous secondary metabolites that complicate downstream purification [4].

A recent breakthrough demonstrated the de novo biosynthesis of bioactive this compound in E. coli through refactoring of the dpt gene cluster from 73.8-kb to 55.4-kb via rational design, followed by transformation into engineered E. coli strains [4]. This achievement required optimization of multiple parameters, including codon compatibility, promoter engineering, and precursor balancing, ultimately achieving production titers of 307.60 μg/L in a 5L bioreactor [4]. This heterologous system provides a versatile platform for combinatorial biosynthesis approaches to generate novel this compound analogs through genetic engineering of the NRPS machinery.

Mechanism of Action

Calcium-Dependent Membrane Targeting

This compound exerts its bactericidal activity through a calcium-dependent interaction with the bacterial cell membrane, representing a unique mechanism among antibiotics that specifically targets Gram-positive organisms [5] [6]. The molecular mechanism begins with the formation of a This compound-calcium complex in a 1:1 stoichiometric ratio, mediated primarily by the Asp7, Asp9, and L-3MeGlu12 residues that form a conserved DXDG motif [1]. This calcium binding converts the free this compound molecule (which exists as a trianion at physiological pH) to a monoanionic form capable of inserting into bacterial membranes [1].

The calcium-bound complex exhibits selective targeting toward bacterial membranes rich in the acidic phospholipid phosphatidylglycerol (PG), which serves as the primary membrane receptor for this compound [6]. This targeting specificity explains the antibiotic's selective activity against Gram-positive bacteria, which typically maintain high PG content in their cytoplasmic membranes, compared to Gram-negative organisms that possess protective outer membranes [6]. Following initial binding, this compound undergoes calcium-dependent oligomerization in the outer membrane leaflet, forming functional complexes of approximately 6-7 subunits that subsequently translocate to the inner membrane leaflet [6].

Table 2: Membrane Interaction Parameters of this compound

| Parameter | Value/Description | Experimental Evidence |

|---|---|---|

| Calcium Binding Stoichiometry | 1:1 (this compound:Ca²⁺) [1] | Spectroscopic binding studies |

| Primary Membrane Target | Phosphatidylglycerol (PG) [6] | Liposome binding assays |

| Oligomerization State | 6-7 subunits [6] | Fluorescence resonance energy transfer |

| Membrane Localization | Division septum [6] | Fluorescence microscopy |

| Inhibition by Surfactant | Reduced efficacy in lungs [1] | Pulmonary infection models |

| Key Resistance Mutations | mprF, cls2, pgsA, dltABCD [1] | Genomic studies of resistant isolates |

Bactericidal Effects and Cellular Consequences

The membrane insertion of this compound initiates multiple bactericidal effects that collectively lead to rapid bacterial cell death. Early studies demonstrated that this compound causes rapid depolarization of the bacterial membrane potential, inhibiting gradient-dependent nutrient transport and energy generation [6]. However, more recent research indicates that membrane depolarization may be a consequence rather than the primary cause of cell death, with the disruption of cell division machinery representing a critical early event [6].

Advanced imaging techniques have revealed that this compound preferentially localizes at the division septum of bacteria, where it interacts with essential cell wall precursors including lipid II [6]. This interaction forms tripartite complexes comprising calcium-bound this compound, phosphatidylglycerol, and cell wall precursors, leading to mislocalization of cell division proteins and aberrant peptidoglycan synthesis [6]. At higher concentrations, this compound causes more extensive membrane disruption through a "lipid extracting effect" that removes phospholipids from the bilayer, ultimately compromising membrane integrity and causing ion leakage [6].

Figure 2: this compound's Multifaceted Mechanism of Bacterial Cell Death

Resistance Mechanisms and Emerging Threats

Chromosomal Resistance Mutations

Despite this compound's clinical importance, resistance development remains relatively uncommon but represents a significant concern when it emerges. The primary mechanisms of resistance involve chromosomal mutations that alter bacterial membrane composition and cell envelope homeostasis, reducing this compound binding capacity [6]. These adaptations frequently occur through mutations in several key genetic pathways:

- Membrane charge modulation: Mutations in the mprF gene (multiple peptide resistance factor) are frequently observed in this compound-resistant staphylococci. MprF catalyzes the lysinylation of phosphatidylglycerol to form lysyl-phosphatidylglycerol, which reduces the net negative charge of the membrane and electrostatically repels the this compound-calcium complex [6] [3]. Similarly, mutations in the dltABCD operon, which incorporates D-alanine into teichoic acids, reduce cell surface negativity and this compound binding [3].

- Phospholipid metabolism: Alterations in genes involved in phospholipid biosynthesis, including pgsA (phosphatidylglycerol phosphate synthase) and cls2 (cardiolipin synthase), can modify membrane phospholipid composition, particularly reducing phosphatidylglycerol content or increasing cardiolipin production, both of which impair this compound binding and oligomerization [6].

- Cell wall stress response: Mutations in two-component regulatory systems such as liaFSR in enterococci and walkR (yycFG) in staphylococci can activate adaptive responses that remodel cell envelope structure and composition, conferring reduced susceptibility to this compound [3].

Emerging Transferable Resistance

A concerning recent development is the identification of the first transferable this compound resistance determinant, designated the drc gene cluster (this compound resistance cluster), discovered in Mammaliicoccus sciuri isolates from livestock environments [3]. This acquired resistance locus consists of a two-gene operon (drcAB) encoding proteins similar to BceAB-like antimicrobial peptide transporters, controlled by an adjacent two-component regulatory system (drcRS) [3].

The drcAB genes are sufficient to confer high-level this compound resistance (MIC 64 μg/mL) when expressed in susceptible hosts, including MRSA strains, where they mediate antibiotic inactivation through an unknown mechanism [3]. This represents a paradigm shift in this compound resistance epidemiology, as it demonstrates the potential for horizontal dissemination of resistance genes among Gram-positive pathogens, moving beyond the previous understanding that resistance occurred only through chromosomal mutations [3].

Table 3: this compound Resistance Mechanisms in Gram-Positive Pathogens

| Resistance Mechanism | Key Genetic Determinants | Functional Consequences |

|---|---|---|

| Membrane Charge Alteration | mprF, dltABCD [3] | Reduced negative surface charge repels this compound |

| Phospholipid Metabolism Changes | pgsA, cls2 [6] | Altered phosphatidylglycerol/cardiolipin ratio |

| Cell Envelope Stress Response | liaFSR, walkR [3] | Activated cell envelope remodeling |

| ABC Transporter System | drcAB [3] | Proposed antibiotic inactivation or efflux |

| Regulatory Mutations | drcRS [3] | Enhanced expression of resistance genes |

Experimental Assessment and Protocols

Susceptibility Testing Methodologies

Standardized antimicrobial susceptibility testing for this compound requires specific methodological considerations due to its calcium-dependent activity. The Clinical and Laboratory Standards Institute (CLSI) recommends supplementation of culture media with calcium ions (50 mg/L) to ensure accurate minimum inhibitory concentration (MIC) determinations [7]. The established susceptibility breakpoints are ≤1 mg/L for staphylococci and ≤4 mg/L for enterococci, with isolates exhibiting MIC values above these thresholds designated as non-susceptible [6].

- Broth microdilution protocol: Prepare cation-adjusted Mueller-Hinton broth supplemented with calcium (50 mg/L Ca²⁺) and magnesium (25 mg/L Mg²⁺). Prepare two-fold serial dilutions of this compound in the calibrated medium, inoculate with standardized bacterial suspension (5×10⁵ CFU/mL), and incubate at 35°C for 16-20 hours. The MIC is defined as the lowest concentration that completely inhibits visible growth [7].

- Quality control: Include quality control strains such as Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212 with each test batch to ensure accuracy and reproducibility. Verify calcium concentration in media lots, as variations can significantly impact MIC results [7].

Pharmacodynamic Assessment in Animal Models

The neutropenic murine thigh infection model represents a well-established experimental system for characterizing the pharmacodynamics of this compound and establishing dosing parameters predictive of clinical efficacy [7]. The standard protocol involves:

- Immunosuppression: Render mice neutropenic through intraperitoneal administration of cyclophosphamide (150 mg/kg 4 days before infection and 100 mg/kg 1 day before infection) [7].

- Infection establishment: Inoculate thigh muscles with standardized bacterial suspensions (10⁶-10⁷ CFU) of target organisms, including S. aureus, S. pneumoniae, or E. faecium [7].

- Treatment administration: Initiate therapy 2 hours post-infection with this compound administered subcutaneously at various dose levels and dosing intervals [7].

- Outcome assessment: Sacrifice animals after 24 hours of therapy, homogenize thigh tissues, and perform viable bacterial counts to determine treatment effects [7].

Pharmacodynamic analyses using this model have demonstrated that this compound exhibits concentration-dependent killing and produces prolonged postantibiotic effects (4.8-10.8 hours) [7]. Nonlinear regression analyses have identified the AUC/MIC ratio (area under the concentration-time curve to MIC ratio) as the parameter that best correlates with in vivo efficacy, with target values of 388-537 for staphylococci and 75-237 for streptococci required for bacteriostatic effects [7].

Pharmacological Properties and Dosing Considerations

This compound displays linear pharmacokinetics following intravenous administration, with an area under the concentration-time curve (AUC) that increases proportionally with dose across the clinical dosing range [5] [7]. The antibiotic demonstrates a moderate volume of distribution (approximately 0.1 L/kg in healthy adults), extensive protein binding (90-93%), and primarily renal elimination as unchanged drug (78% urinary excretion) [5]. The elimination half-life is approximately 8-9 hours in subjects with normal renal function, extending significantly in patients with renal impairment (up to 28 hours) [5].

- Dosing adjustments: Standard this compound dosing is 4-6 mg/kg once daily for complicated skin and skin structure infections, and 6 mg/kg once daily for S. aureus bacteremia [5]. Patients with creatinine clearance below 30 mL/min require extended dosing intervals (every 48 hours) to prevent drug accumulation and toxicity [5].

- Special populations: Pediatric patients demonstrate increased clearance and shorter elimination half-lives compared to adults, requiring weight-based dosing adjustments [5]. No dosage adjustments are necessary for patients with mild to moderate hepatic impairment, while those with severe hepatic impairment have not been adequately studied [5].

Table 4: Key Pharmacokinetic Parameters of this compound in Different Populations

| Population | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (hours) | Dosing Considerations |

|---|---|---|---|---|

| Healthy Adults | 8.3-9.0 [5] | ~0.1 [5] | 8-9 [5] | Once daily dosing |

| Pediatric Patients | Increased [5] | Significantly lower [5] | Shorter [5] | Higher mg/kg dosing |

| Renal Impairment (CrCl <30 mL/min) | Significantly reduced [5] | Similar [5] | Up to 28 [5] | Extend interval to 48h |

| Critically Ill Patients | Variable [5] | Significantly lower [5] | Variable [5] | Therapeutic drug monitoring recommended |

Research and Development Frontiers

Biosynthesis Engineering and Analog Development

Current research initiatives focus on leveraging combinatorial biosynthesis and synthetic biology approaches to generate novel this compound analogs with enhanced pharmaceutical properties. The modular architecture of the NRPS assembly line presents opportunities for module swapping and domain engineering to create structural diversity in the lipopeptide scaffold [4] [2]. Key strategies include:

- Precursor-directed biosynthesis: Supplementing fermentation cultures with synthetic analogs of non-proteinogenic amino acids or fatty acid precursors to generate structural analogs [2].

- Genetic engineering of NRPS modules: Systematic modification of adenylation domain specificity to incorporate alternative amino acids at specific positions within the peptide core [2].

- Hybrid lipopeptide generation: Combining biosynthetic elements from related lipopeptide systems (A54145, CDA) with the this compound NRPS machinery to create chimeric compounds with novel biological activities [2].

These approaches have yielded several promising this compound analogs with altered antibacterial spectra and improved therapeutic indices, some of which are in preclinical development stages [2].

Novel Therapeutic Strategies and Clinical Applications

Research continues to explore expanded clinical applications for this compound, particularly in challenging infection scenarios involving biofilm-associated organisms and difficult-to-penetrate sites. Several promising directions include:

- Enhanced dosing regimens: Clinical studies are investigating high-dose this compound (8-12 mg/kg) for serious infections, particularly those involving resistant pathogens or sequestered foci [5].

- Combination therapies: Synergistic pairing of this compound with other antimicrobials (β-lactams, fosfomycin, rifampin) is being explored to enhance bactericidal activity and prevent resistance emergence [5].

- Novel formulation approaches: Development of lipid-based nanocarriers and other advanced drug delivery systems to improve this compound penetration into challenging sites such as biofilms, bone tissue, and the central nervous system [5].

The ongoing global challenge of antimicrobial resistance underscores the critical need for both optimizing existing antibiotics like this compound and developing next-generation lipopeptide therapeutics with activity against increasingly resistant bacterial pathogens.

Conclusion

This compound remains a cornerstone therapeutic option for serious Gram-positive infections, particularly those involving multidrug-resistant organisms. Its unique mechanism of action, distinct from other antibiotic classes, provides an important alternative when resistance limits conventional treatment options. However, the emerging threat of transferable resistance determinants necessitates enhanced surveillance and stewardship to preserve this compound's clinical utility.

For research and development professionals, opportunities exist in biosynthetic engineering of novel analogs, optimization of dosing strategies for challenging infections, and development of combination approaches that enhance efficacy and suppress resistance development. The successful heterologous production of this compound in E. coli opens new possibilities for synthetic biology platforms that can accelerate lipopeptide antibiotic discovery and development.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound, a Bacterial Lipopeptide Synthesized by a ... [pmc.ncbi.nlm.nih.gov]

- 3. Emergence of transferable this compound resistance in Gram ... [nature.com]

- 4. De novo biosynthesis of this compound through module ... [sciencedirect.com]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Mechanisms of Drug Resistance: this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vivo Pharmacodynamic Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Engineering Strategies for Enhanced Daptomycin Yield

The table below summarizes the most effective modern metabolic engineering strategies for increasing daptomycin titers in S. roseosporus.

| Strategy Category | Specific Genetic Modifications | Key Outcome (this compound Titer) | Fold Increase vs. Wild-Type | Reference / Year |

|---|---|---|---|---|

| Aspartate Precursor Enhancement | Inhibition of Asp degradation genes (acsA4, pta, pyrB, pyrC) via CRISPRi. |

167.4 μg/mL | ~1.7-fold | [1] (2024) |

Overexpression of Asp synthesis genes (aspC, gdhA, ppc, ecaA). |

168.0 μg/mL | ~1.8-fold | [1] (2024) | |

| Chassis Strain Construction | Deletion of a 21.1 kb red pigment BGC; replacement of native dptEp with strong kasOp* promoter. |

185.8 μg/mL | ~1.8-fold | [1] (2024) |

| Combined & Integrated Approaches | Application of Asp enhancement strategies to the engineered chassis strain. | 302.0 μg/mL | ~2.1-fold | [1] (2024) |

| Cloning and duplication of the engineered DAP BGC in the chassis strain. | 274.6 μg/mL | ~2.4-fold | [1] (2024) | |

| Full combination of all above strategies (precursor, chassis, BGC engineering). | 350.7 μg/mL (highest reported in shake-flask) | 2.6-fold | [1] (2024) | |

| Ribosome Engineering | Genome shuffling for multiple antibiotic resistance (Paromomycin, Rifampicin, etc.). | 324.0 mg/L | 4-fold vs. parent W2 strain | [2] (2018) |

Detailed Experimental Protocols

Enhancing Aspartate Precursor Supply

This protocol is based on the combination of CRISPRi and gene overexpression as described in [1].

CRISPRi for Gene Suppression:

- Target Selection: Identify genes in competing or degradation pathways that consume aspartate. Key targets include

acsA4(acetyl-CoA synthetase),pta(phosphate acetyltransferase),pyrB(aspartate transcarbamoylase), andpyrC(dihydroorotase). - sgRNA Design: Design and synthesize single-guide RNAs (sgRNAs) with high specificity to the promoter or coding regions of the target genes.

- Vector Construction: Clone the sgRNA sequences into a CRISPRi plasmid containing a dCas9 gene under a constitutive promoter.

- Strain Transformation: Introduce the constructed plasmid into the wild-type S. roseosporus strain via protoplast transformation.

- Screening: Screen for successful transformants using appropriate antibiotics and verify gene knockdown via qRT-PCR.

- Target Selection: Identify genes in competing or degradation pathways that consume aspartate. Key targets include

Gene Overexpression:

- Gene Selection: Select genes for the aspartate synthesis pathway:

aspC(aspartate aminotransferase),gdhA(glutamate dehydrogenase),ppc(phosphoenolpyruvate carboxylase), andecaA(carbonic anhydrase). - Promoter Engineering: Clone these genes into an expression vector under the control of the strong, constitutive promoter

kasOp*. - Co-overexpression: Construct a multi-gene operon or co-transform individual plasmids to overexpress all four genes simultaneously in the host strain.

- Fermentation & Validation: Ferment the engineered strain in a defined medium and measure this compound titer using HPLC and intracellular aspartate levels via metabolomic analysis.

- Gene Selection: Select genes for the aspartate synthesis pathway:

Ribosome Engineering and Genome Shuffling

This method, from [2], involves introducing antibiotic resistance to manipulate cellular machinery.

- Parent Strain Preparation: Start with a parent strain (e.g., W2) and create a library of mutants through random mutagenesis (e.g., using NTG - N-methyl-N'-nitro-N-nitrosoguanidine).

- Primary Screening: Screen the mutant library on plates containing sub-inhibitory concentrations of antibiotics like paromomycin, rifampicin, neomycin, and gentamicin. Select mutants that show resistance.

- Genome Shuffling:

- Prepare protoplasts from the selected antibiotic-resistant mutants.

- Fuse the protoplasts using polyethylene glycol (PEG).

- Regenerate the fused protoplasts on a hypertonic medium.

- Screen the regenerated fusants for high this compound production in shake-flask fermentations.

- Validation: Identify the best-performing fusant (e.g., PRGN21). Measure the transcriptional levels of key this compound biosynthetic genes (e.g.,

dptE) via qRT-PCR to confirm enhanced expression.

Regulatory Network Governing this compound Biosynthesis

Understanding the regulatory network is crucial for rational strain design. The this compound BGC lacks typical cluster-situated regulators and is controlled by a complex global regulatory network [3].

The following diagram illustrates the core transcriptional cascade that regulates this compound production, integrating findings from recent studies.

Regulatory network shows DasR repression and AdpA activation of this compound genes.

Pathway Engineering and Combinatorial Strategy

A systems-level, combinatorial approach is the most effective way to maximize yield. The following workflow integrates multiple independent strategies.

Combinatorial metabolic engineering workflow for this compound overproduction.

Key Takeaways for Researchers

- Combinatorial Strategies are Superior: The highest yields are achieved by synergistically combining multiple approaches, such as precursor enhancement, chassis optimization, and BGC engineering [1].

- Target Aspartate Supply: this compound contains three aspartate residues, making the aspartate biosynthetic pathway a prime target for metabolic engineering [1].

- Eliminate Competitive Pathways: Deleting the red pigment BGC removes a competitive metabolic sink, freeing resources for this compound production and simplifying purification [1].

- Manipulate Global Regulators: Engineering global regulators like

DasRandAdpAprovides a powerful lever to unlock the full potential of the biosynthetic machinery [3].

References

Introduction to Daptomycin Therapeutic Drug Monitoring

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Implementation and Comparison of Two Pharmacometric Tools for... [pmc.ncbi.nlm.nih.gov]

- 3. Impact on Antibiotic Resistance, Therapeutic Success, and... - Peeref [peeref.com]

- 4. PK/PD Analysis of High-Dose this compound Use in the ... [pubmed.ncbi.nlm.nih.gov]

- 5. Precision this compound Dosing: Comparison of 3-, 2-, 1-, ... [pubmed.ncbi.nlm.nih.gov]

- 6. (PDF) Population pharmacokinetics of this compound in critically ill patients [academia.edu]

- 7. Population Pharmacokinetic/Pharmacodynamic Modelling ... [mdpi.com]

- 8. Population Pharmacokinetics of this compound - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 9. This compound (Cubicin) | Department of Internal Medicine [unmc.edu]

Daptomycin Plasma Concentration Variability: Application Notes and Protocols for Therapeutic Drug Monitoring

Now, I will begin writing the main body of the article.

Clinical Context and Significance of Daptomycin TDM

This compound, a cyclic lipopeptide antibiotic, has established itself as a critical therapeutic option for serious Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. Its concentration-dependent bactericidal activity and the increasing utilization of high-dose regimens (8-12 mg/kg) for complex infections such as endocarditis, bacteremia, and orthopedic infections have heightened awareness of its narrow therapeutic window. Despite standardized weight-based and renal-adjusted dosing, this compound exhibits marked and often unpredictable pharmacokinetic variability in patient populations, which can lead to either subtherapeutic exposure (increasing the risk of treatment failure and resistance emergence) or supratherapeutic levels (potentially causing creatine phosphokinase elevation or other toxicities) [1] [2].

The primary pharmacokinetic/pharmacodynamic (PK/PD) index correlated with this compound's efficacy is the area under the concentration-time curve to minimum inhibitory concentration ratio (AUC/MIC). For serious infections, particularly those involving high bacterial inocula or less-susceptible pathogens, target AUC/MIC values of >666 to ≥1061 have been associated with improved clinical outcomes [3]. Therapeutic Drug Monitoring (TDM) has consequently emerged as an essential strategy to individualize this compound therapy, optimize PK/PD target attainment, and mitigate toxicity risks. This document provides a comprehensive overview of the factors contributing to this compound concentration variability and details standardized protocols for implementing this compound TDM in both research and clinical settings.

Quantifying this compound Exposure Variability

Prospective studies conducted in real-world clinical settings have conclusively demonstrated that this compound plasma concentrations are highly variable and often unpredictable based on demographic and clinical covariates alone [2]. A retrospective analysis of 86 patients revealed wide concentration ranges, with trough levels (Cmin) varying from 2 to 68 mg/L (median: 16.7 mg/L) and peak levels (Cmax) ranging from 20 to 236 mg/L (median: 66.2 mg/L) [1]. Multilevel linear regression analysis indicated that factors such as total dose, albumin, creatinine, and dose interval explained only 28% of the variability in trough concentrations and a mere 8% of peak concentration variability, leaving a substantial portion of variability unexplained by commonly monitored clinical parameters [1].

Perhaps more notably, significant intraindividual variability has been observed in patients receiving prolonged this compound therapy. A study of 23 patients with bone and joint infections revealed that this compound clearance could change from -60% to +185% over the treatment course, with these fluctuations showing no correlation with concurrent changes in renal function [4]. This finding has profound implications for therapeutic monitoring, suggesting that a single pharmacokinetic assessment may be insufficient for patients on extended therapy and that periodic re-assessment is necessary to maintain target exposure.

Table 1: Summary of this compound PK Variability from Clinical Studies

| Study Design | Patient Population | Concentration Range | Key Variability Findings |

|---|

| Retrospective Monocentric Analysis [1] | 86 hospitalized patients | Cmin: 2-68 mg/L (median 16.7) Cmax: 20-236 mg/L (median 66.2) | Only 28% of Cmin and 8% of Cmax variability explained by clinical factors | | Prolonged Therapy Analysis [4] | 23 patients with bone/joint infections | AUC0-24: 305.6-1471.1 mg·h/L | Intraindividual clearance changes from -60% to +185%, uncorrelated with renal function changes | | Prospective TDM Study [2] | 63 hospitalized patients | Not specified | 44.4% of patients had subtherapeutic concentrations with standard dosing |

Key Factors Influencing this compound Plasma Concentrations

Renal Function and Clearance Mechanisms

This compound is primarily eliminated renally, with approximately 50-60% of the administered dose recovered unchanged in urine in subjects with normal renal function [5]. This renal dependence results in a linear relationship between this compound clearance and estimated glomerular filtration rate (eGFR). Population pharmacokinetic analyses have demonstrated that this compound clearance in patients with end-stage renal disease requiring dialysis is approximately one-third that of healthy subjects (0.27 L/h versus 0.81 L/h) [5]. Consequently, dose interval extension (to every 48 hours) is recommended for patients with severe renal impairment (creatinine clearance ≤30 mL/min), including those receiving dialysis [2].

However, the relationship between renal function and this compound exposure is not entirely straightforward. Research has revealed that chronological changes in this compound clearance do not consistently correlate with changes in eGFR [4]. This suggests that while renal function provides essential guidance for initial dose selection, it has limited utility for predicting and adjusting dosing throughout an individual's therapy, necessitating direct drug concentration monitoring for optimal precision.

Patient Demographics and Clinical Status

Sex-based differences in this compound pharmacokinetics have been identified in multiple studies, with clearance in females approximately 80% of that in males [5] [4]. One analysis reported this compound clearance was 44% greater (0.81 vs. 0.564 L/h) and the central volume of distribution was 30% greater (11 vs. 8.43 L) in male compared to female patients [4]. These findings suggest that sex-based dosing adjustments may be warranted, though the clinical impact of these differences must be evaluated in relation to infection type and severity.

The presence of acute infection can significantly alter this compound distribution. Population PK models indicate that the volume of the peripheral compartment (V2) increases approximately twofold during acute infections [5]. Furthermore, patients admitted to the intensive care unit (ICU) demonstrate altered pharmacokinetics, with ICU status identified as a significant covariate affecting peak concentrations in multivariate analyses [1]. This is likely due to critical illness pathophysiological changes, including capillary leak, fluid shifts, altered protein binding, and organ dysfunction, which collectively complicate exposure prediction.

Body Composition and Dosing Weight

While this compound is dosed on a milligram-per-kilogram basis, the relationship between body weight and drug exposure is complex. Population analyses have confirmed that body weight significantly influences the volume of distribution of the peripheral compartment and intercompartmental clearance [5]. However, in some patient populations, body weight did not appear to significantly influence this compound clearance or its volume of distribution [4]. This suggests that alternative weight descriptors (such as ideal body weight or adjusted body weight) may be more appropriate than total body weight for dosing in certain populations, particularly those at weight extremes or with significant fluid imbalances.

Table 2: Factors Influencing this compound Pharmacokinetics

| Factor | Effect on PK | Clinical Implications |

|---|---|---|

| Renal Impairment (CLcr <30 mL/min) | ↓ Clearance by up to 67% | Extend dosing interval to 48 hours; monitor concentrations |

| Hemodialysis | ↓ Clearance to approximately 33% of normal | Administer post-dialysis; substantial interindividual variability necessitates TDM |

| Female Sex | ↓ Clearance (approx. 80% of male CL) | May require lower doses to achieve equivalent exposure |

| Acute Infection | ↑ Volume of distribution (2-fold increase in V2) | May require higher loading doses for serious infections |

| Obesity | Altered volume of distribution | Dosing based on adjusted body weight may be preferable; TDM recommended |

| Critical Illness | Altered clearance and volume | Highly unpredictable PK; mandatory TDM |

Experimental Protocols for Therapeutic Drug Monitoring

Blood Sample Collection and Processing

Sample Collection Protocol:

Timing: Blood samples should be collected at steady-state (after at least 3-4 doses) to ensure accurate pharmacokinetic assessment. For a 24-hour dosing regimen, collect samples at the following time points:

- Trough: Immediately before the next dose (within 30 minutes)

- Peak: 30 minutes after the end of the infusion

- Mid-point: 4-12 hours after the start of infusion (optimal at 6-8 hours for Bayesian forecasting) [6]

Collection Method: Draw blood via venipuncture or indwelling catheter into potassium EDTA-containing tubes. Invert tubes gently several times to ensure proper mixing with anticoagulant.

Processing: Centrifuge tubes at 10,400 rpm for at least 10 minutes at room temperature to separate plasma. Carefully transfer the plasma into pre-labeled polypropylene tubes and store at -80°C until analysis to maintain drug stability [3].

Analytical Methods for this compound Quantification

High-Performance Liquid Chromatography (HPLC) with UV Detection:

- Chromatographic Conditions: Utilize a C18 reversed-phase column with a mobile phase consisting of a mixture of aqueous solvent (water with 0.1% formic acid) and organic solvent (methanol or acetonitrile with 0.1% formic acid) in a gradient elution program.

- Detection: Monitor at two wavelengths (260 and 360 nm) with spectral analysis to ensure chromatographic peak purity [4].

- Performance Characteristics: The lower limit of quantification is typically 2-3 mg/L, with interday precision <11% and bias <8% across the calibration range [4] [3].

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

- For enhanced sensitivity and specificity, LC-MS/MS methods can be employed using multiple reaction monitoring (MRM) transitions.

- Internal Standard: Use a stable isotope-labeled analogue (e.g., [2H5]-daptomycin) for improved accuracy [3].

- Sample Preparation: Protein precipitation with acetonitrile or methanol is typically sufficient for plasma sample cleanup before injection.

Table 3: Analytical Validation Parameters for this compound Quantification

| Validation Parameter | Acceptance Criteria | Typical Performance |

|---|---|---|

| Calibration Range | 3-100 μg/mL | Cover expected clinical concentrations |

| Accuracy | 85-115% of nominal values | Bias <8% at LLOQ, low, mid, high QCs |

| Precision | CV ≤15% (≤20% at LLOQ) | Interday CV <11% across concentrations |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ≥5:1 | 2-3 mg/L |

| Specificity | No interference from blank plasma | Verified at two wavelengths (260/360 nm) |

| Stability | No significant degradation | Stable at -80°C for at least 6 months |

Pharmacokinetic Analysis and Dosing Optimization

Non-Compartmental Analysis:

- For a basic pharmacokinetic assessment, calculate the area under the concentration-time curve (AUC) using the linear trapezoidal rule. The target AUC0-24 for serious infections typically ranges from 666 to 939 mg·h/L [6], with some evidence supporting higher targets (≥1061) for infections with high inoculum or reduced susceptibility [3].

Bayesian Forecasting:

- For enhanced precision with limited sampling, employ Bayesian estimation using population pharmacokinetic models as prior information.

- The most accurate AUC estimation is achieved with a two-sample strategy (peak + trough), which demonstrates high correlation with reference AUC values (R² = 0.87) and low bias [6].

- When full sampling is not feasible, a single mid-point sample (collected 6-8 hours post-dose) provides reasonable AUC estimation (R² = 0.57) and represents a practical alternative [6].

Dosing Adjustment Algorithm:

Calculate the patient's current AUC based on measured concentrations.

Compare the calculated AUC to the target range based on infection type and pathogen MIC.

Adjust the dose proportionally to achieve the target AUC using the formula:

New Dose = Current Dose × (Target AUC / Measured AUC)

Re-assess concentrations after dose adjustment, particularly in patients with changing clinical status or renal function.

This compound Therapeutic Drug Monitoring Clinical Workflow

Integration of TDM into Clinical Practice

The implementation of a systematic TDM program for this compound requires careful consideration of several practical aspects. For routine clinical monitoring, a two-sample (peak and trough) strategy provides the optimal balance between accuracy and feasibility. This approach enables precise estimation of the AUC0-24, which is critical for PK/PD target attainment assessment [6]. When logistical constraints prevent the collection of multiple samples, a single mid-point sample (collected 6-8 hours post-dose) coupled with Bayesian forecasting represents a reasonable alternative that outperforms trough-only monitoring [6].

The frequency of TDM should be tailored to individual patient characteristics and clinical course. Baseline assessment at steady-state is recommended for all patients, with more frequent monitoring (e.g., weekly) warranted in those with dynamic clinical status, including rapidly changing renal function, fluid shifts, or critical illness. For patients receiving prolonged therapy (beyond 2-3 weeks), periodic re-assessment is essential due to the significant intraindividual variability in clearance that can occur unrelated to renal function changes [4].

Special populations merit particular attention in TDM implementation. Critically ill patients exhibit profoundly altered and unpredictable pharmacokinetics, making TDM essential for dose optimization [1]. Patients with severe obesity may have altered volume of distribution and clearance, necessitating confirmation of adequate exposure [5]. Those with end-stage renal disease on intermittent hemodialysis present unique challenges due to significant interindividual variability in drug clearance, even when this compound is administered post-dialysis [2].

Conclusion

This compound exhibits substantial and often unpredictable pharmacokinetic variability in patient populations, driven by factors including renal function, sex, clinical status, and body composition. This variability poses significant challenges to achieving optimal therapeutic outcomes, particularly when using higher doses for serious infections. A systematic TDM approach is therefore instrumental for individualizing therapy, maximizing efficacy, and minimizing toxicity risks. The integration of Bayesian forecasting with optimized sampling strategies enables precise AUC estimation and dose adjustment, facilitating precision dosing in diverse patient populations. As this compound usage continues to evolve, particularly with expanding off-label indications and escalating doses, TDM represents an essential component of antimicrobial stewardship programs aimed at preserving the efficacy of this critical anti-infective agent.

References

- 1. Therapeutic Drug Monitoring of this compound : A Retrospective... [pubmed.ncbi.nlm.nih.gov]

- 2. Current use of this compound and systematic therapeutic drug ... [sciencedirect.com]

- 3. A prospective study to evaluate high dose this compound ... [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic Variability of this compound during Prolonged ... [pmc.ncbi.nlm.nih.gov]

- 5. Population Pharmacokinetics of this compound - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 6. Precision this compound Dosing: Comparison of 3-, 2-, 1-, ... [pubmed.ncbi.nlm.nih.gov]

daptomycin IV reconstitution and administration guidelines

Daptomycin Formulation & Reconstitution Guide

This compound is available as a lyophilized powder requiring reconstitution before intravenous administration. Two main formulations exist, with critical differences in their reconstitution diluents [1].

- Cubicin: Uses 0.9% Sodium Chloride for reconstitution.

- Cubicin RF / Dapzura RT: Uses Sterile Water for Injection or Bacteriostatic Water for Injection; saline-based diluents should not be used for the initial reconstitution of this formulation as it may result in a hyperosmotic solution causing infusion site reactions [1].

The table below summarizes the stable in-use shelf-life for reconstituted vials and final diluted solutions. Note that the total combined storage time (in vial plus in infusion bag) should not exceed 12 hours at room temperature or 48 hours when refrigerated [1].

| Formulation | Reconstitution Diluent | Final Dilution | Storage - Reconstituted Solution (in vial) | Storage - Final Diluted Solution (in infusion bag) |

|---|---|---|---|---|

| Cubicin | 0.9% Sodium Chloride [1] | 0.9% Sodium Chloride [1] | 12 hrs at RT or 48 hrs refrigerated [2] [1] | 12 hrs at RT or 48 hrs refrigerated [2] [1] |

| Cubicin RF / Dapzura RT | Sterile Water or Bacteriostatic Water for Injection [1] | 0.9% Sodium Chloride [1] | 1-2 days at RT or 3-5 days refrigerated (varies by diluent and container) [1] | 19 hrs at RT or 3 days refrigerated (with Sterile Water) [1] |

Protocol: Reconstitution and Dilution

Materials:

- This compound lyophilized powder vial (500 mg or 350 mg)

- Appropriate reconstitution diluent (see table above)

- 0.9% Sodium Chloride Injection for final dilution

- Sterile syringes and needles

- IV infusion bag

Workflow Diagram: this compound Preparation The diagram below outlines the critical steps and decision points for preparing this compound for infusion.

Methodology:

- Aseptic Technique: Perform all steps under sterile conditions using aseptic technique.

- Reconstitution:

- Using a sterile syringe, draw up the required amount of diluent (10 mL for a 500 mg vial to achieve 50 mg/mL).

- Slowly inject the diluent into the this compound vial.

- To prevent excessive foaming, swirl the vial gently until the powder is fully dissolved. Do not shake or agitate vigorously. [2]

- Final Dilution:

- Withdraw the required volume of the reconstituted solution (concentration of 50 mg/mL) from the vial.

- Slowly inject this volume into an IV infusion bag containing 0.9% Sodium Chloride Injection. The volume of the IV bag should be appropriate for the intended infusion method [1].

- Gently mix the contents of the IV bag.

Administration Guidelines for Research Protocols

This compound is administered intravenously. The infusion rate and dosing regimen are critical for both efficacy and safety profiling in a research context.

| Parameter | Adults | Pediatric Patients (1-6 years) | Pediatric Patients (7-17 years) |

|---|---|---|---|

| Infusion Time (IV Infusion) | Over 30 minutes [2] [1] | Over 60 minutes [2] [1] | Over 30 minutes [2] [1] |

| IV Push (Adults only) | Over 2 minutes [2] [1] | Not Recommended [1] | Not Recommended [1] |

| Standard Adult Dose (Skin) | 4 mg/kg every 24 hours [1] | 9-10 mg/kg every 24 hours [1] | 5-7 mg/kg every 24 hours [1] |

| Standard Adult Dose (Bacteremia) | 6 mg/kg every 24 hours [1] | 12 mg/kg every 24 hours [1] | 7-9 mg/kg every 24 hours [1] |

| Renal Impairment (CrCl <30 mL/min) | Extend interval to every 48 hours [2] [1] | Data not available [1] | Data not available [1] |

Key Administration Notes:

- Incompatibilities: this compound is incompatible with dextrose-containing solutions. It must not be used with ReadyMED elastomeric infusion pumps due to the leaching of an impurity (2-mercaptobenzothiazole) [2] [1].

- Line Flushing: If the same IV line is used for sequential infusion of other drugs, the line must be flushed before and after this compound infusion with a compatible solution, such as 0.9% Sodium Chloride [1].

Critical Stability & Compatibility Parameters

For drug development and stability studies, the following physicochemical parameters are essential.

- Compatible IV Solutions: 0.9% Sodium Chloride Injection; Lactated Ringer's Injection (for Cubicin after reconstitution with saline) [1].

- Drug Interactions (Physical-Chemical): Additives or other medications should not be added to this compound solution or infused simultaneously through the same IV line. Limited compatibility data exists, so Y-site administration should be avoided without specific compatibility testing [2] [1].

Research Considerations & Precautions

- Contraindication in Pneumonia Models: this compound is not indicated for the treatment of pneumonia. Early phase III trials for community-acquired pneumonia showed poorer outcomes and a higher incidence of serious cardiorespiratory adverse events compared to comparator agents [3]. This is a critical consideration for research into respiratory infections.

- Muscle Toxicity Monitoring (in pre-clinical/clinical studies): this compound is associated with skeletal muscle effects, including myopathy and rhabdomyolysis. In research settings, especially with prolonged dosing (>14 days) or high doses, weekly monitoring of creatine phosphokinase (CPK) is recommended. Concomitant use with HMG-CoA reductase inhibitors (statins) may increase this risk [2] [3].

- Eosinophilic Pneumonia: Be vigilant for non-infectious eosinophilic pneumonia, which may present 2-4 weeks after initiation with new-onset fever, cough, and dyspnea [2].

References

Comprehensive Application Notes and Protocols: Daptomycin Susceptibility Testing Methods for Researchers and Drug Development Professionals

Introduction to Daptomycin and Susceptibility Testing Challenges

This compound is a cyclic lipopeptide antibiotic with potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). It was initially approved by the FDA in 2003 for complicated skin and skin structure infections, with subsequent approval in 2006 for S. aureus bloodstream infections and right-sided endocarditis [1] [2]. This compound exhibits a unique calcium-dependent mechanism of action, requiring physiological levels of calcium ions (50 mg/L) to bind to bacterial cell membranes and cause rapid depolarization, which leads to loss of membrane potential and ultimately bacterial cell death without lysis [2]. This distinctive mechanism necessitates careful standardization of susceptibility testing conditions, particularly regarding calcium concentration in testing media, which significantly influences minimum inhibitory concentration (MIC) results and interpretive accuracy [1] [2].

The critical importance of calcium supplementation in testing media represents a fundamental consideration for microbiologists and researchers. Studies have demonstrated that variations in calcium concentration can lead to discrepant MIC results and potential misclassification of isolates as nonsusceptible [1]. Additionally, commercial susceptibility testing methods including broth microdilution, Etest, MicroScan, and JustOne exhibit varying levels of essential agreement and categorical agreement with the reference method, with particular concerns regarding false nonsusceptible results for enterococcal isolates [1] [3]. These technical challenges underscore the need for standardized protocols and rigorous quality control measures to ensure accurate this compound susceptibility testing in both clinical and research settings.

Mechanism of Action and Its Implications for Susceptibility Testing

This compound's mechanism of action is fundamentally different from other antibiotic classes, with significant implications for susceptibility testing methodology. The compound binds to bacterial membranes in a calcium-dependent manner, forming oligomeric pores that permit potassium efflux and membrane depolarization, ultimately disrupting cellular functions without causing lysis [2]. This calcium-dependent action necessitates precise supplementation of testing media with calcium ions to achieve physiological concentrations (50 mg/L) that support optimal this compound activity [1] [2].

The critical relationship between this compound's mechanism and susceptibility testing requirements can be visualized in the following workflow:

Figure 1: this compound Susceptibility Testing Workflow. This diagram illustrates the critical steps in this compound susceptibility testing, highlighting the essential calcium supplementation requirement and methodological options. Quality control verification ensures result reliability.